molecular formula C19H23N3O2S2 B2664401 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 681222-15-1

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2664401
CAS No.: 681222-15-1
M. Wt: 389.53
InChI Key: ILBPOQZODWDUIR-UHFFFAOYSA-N
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Description

2-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This molecule is characterized by a central acetamide bridge linking a 4-phenylthiazole moiety to a 4-methylpiperidine group via a thioether linkage. The 4-phenylthiazole ring is a privileged structure in drug discovery, frequently associated with diverse biological activities . Its incorporation, particularly when coupled with acetamide-based linkers, is a common strategy in the design of potential anticancer and antimicrobial agents, as evidenced by research on similar molecular architectures . Furthermore, the inclusion of a piperidine heterocycle is a well-established tactic to modulate the physicochemical properties and biological activity of a molecule . Preliminary research into structurally related compounds suggests this molecule may serve as a key scaffold for investigating new therapeutic pathways. Its potential research applications are primarily in oncology, where analogous N-(thiazol-2-yl)acetamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines, making them candidates for mechanism-of-action studies and hit-to-lead optimization . Additionally, the molecular framework is relevant in infectious disease research, as compounds featuring thioacetamide linkages and heterocyclic systems have been explored for their antimicrobial properties . Researchers are investigating this compound and its analogs as modulators of specific biological targets. While the exact mechanism of action for this specific molecule is yet to be fully elucidated, related structures have been studied as potential inhibitors of various cellular processes, including kinase signaling pathways . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-14-7-9-22(10-8-14)18(24)13-25-12-17(23)21-19-20-16(11-26-19)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPOQZODWDUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Formation of the Acetamide Linkage: The acetamide group is usually introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms or other leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have bioactive properties, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituent Biological Activity Synthesis Yield/Purity Reference
Target Compound Thiazole-acetamide 4-Methylpiperidinyl-thioether N/A N/A
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Thiazole-acetamide 4-Hydroxypiperidinyl N/A N/A
N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Thiazolo-triazole 4-Methylpiperazinyl Anti-infective 75% yield
2-(5-(4-Hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Thiazole-pyrazole Hydroxyphenyl Antibacterial (MIC: 8–16 µg/mL) 70–84% yield
N-Substituted 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide Oxadiazole-thioether Piperidinyl-sulfonyl Antibacterial (MIC: 8–32 µg/mL) N/A

Key Findings and Implications

  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) may offer better lipophilicity than piperazine analogues, enhancing CNS penetration .
  • Thioether Linkers : Thioether groups (common in the target and compounds) improve metabolic stability compared to oxygen-based linkers .
  • Substituent Effects : Electron-donating groups (e.g., hydroxyphenyl in ) enhance antibacterial activity, suggesting that the target compound’s methylpiperidinyl group could be optimized for specific targets .

Biological Activity

The compound 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide , with CAS number 454201-46-8, is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

  • Molecular Formula : C15H23N3O2S
  • Molecular Weight : 309.4 g/mol
  • Structure : The compound features a thiazole ring, a piperidine moiety, and an acetamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • Compounds derived from thiazole frameworks have shown selective cytotoxicity towards cancerous cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • The mechanism involves inducing cell cycle arrest at specific phases (S and G2/M), promoting apoptosis through mitochondrial pathways, as evidenced by increased Bax/Bcl-2 ratios and caspase activation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thioether linkage and thiazole core are believed to facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to inhibition of key metabolic pathways in cancer cells .
  • Signaling Pathway Activation : The compound may also activate signaling pathways that promote apoptosis in malignant cells, enhancing its anticancer efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Effects :
    • A study involving the synthesis and evaluation of thiazole-based compounds indicated that derivatives similar to this compound showed significant antiproliferative effects against MCF-7 and HepG2 cells, with selectivity indices calculated to assess safety against normal cells .
CompoundCell LineIC50 (µg/mL)Selectivity Index
4eMCF-71.61 ± 1.92High
4iHepG21.98 ± 1.22High

Q & A

Q. What in vivo models are suitable for validating anti-inflammatory activity?

  • Answer : Murine carrageenan-induced paw edema and LPS-induced sepsis models are standard. Compound efficacy is quantified via cytokine ELISA (TNF-α, IL-6) and histopathology .

Q. How can off-target effects be minimized during mechanistic studies?

  • Answer : CRISPR-based gene knockout of suspected off-targets (e.g., cytochrome P450 enzymes) combined with proteome-wide affinity pulldown assays identifies non-specific interactions .

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